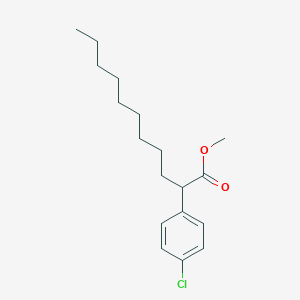

Methyl 2-(4-chlorophenyl)undecanoate

Description

Methyl 2-(4-chlorophenyl)undecanoate is an ester derivative of undecanoic acid featuring a 4-chlorophenyl substituent at the second carbon of the alkyl chain.

Properties

CAS No. |

62425-32-5 |

|---|---|

Molecular Formula |

C18H27ClO2 |

Molecular Weight |

310.9 g/mol |

IUPAC Name |

methyl 2-(4-chlorophenyl)undecanoate |

InChI |

InChI=1S/C18H27ClO2/c1-3-4-5-6-7-8-9-10-17(18(20)21-2)15-11-13-16(19)14-12-15/h11-14,17H,3-10H2,1-2H3 |

InChI Key |

KSXJSCQYSRBNIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C1=CC=C(C=C1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-chlorophenyl)undecanoate typically involves the esterification of 2-(4-chlorophenyl)undecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-chlorophenyl)undecanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

Oxidation: 2-(4-chlorophenyl)undecanoic acid.

Reduction: 2-(4-chlorophenyl)undecanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)undecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.

Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)undecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The chlorine atom on the phenyl ring may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- The chloro-substituted derivative has a slightly higher molecular weight due to the replacement of the methoxy group (-OCH₃) with chlorine.

- The 4-chloro substituent introduces an electron-withdrawing effect, contrasting with the electron-donating methoxy group.

Physicochemical Properties

Key Observations :

- The chloro derivative is predicted to exhibit greater lipophilicity (LogP ~5.8 vs. ~5.2), reducing water solubility but enhancing compatibility with lipid membranes.

- The electron-withdrawing chlorine may increase the electrophilicity of the ester carbonyl, accelerating hydrolysis in basic environments compared to the methoxy analog.

Research Findings and Limitations

- Methoxy Analog Data: Methyl 2-(4-methoxyphenyl)undecanoate has been cataloged with computed properties (e.g., SMILES, InChIKey) but lacks experimental bioactivity data .

- Chloro Derivative Gaps : Predictions for the chloro compound rely on substituent effect models. Experimental validation is required to confirm solubility, stability, and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.